molecular formula C15H20N4OS B1206432 1-Cyclohexyl-5-(2-phenoxyethylthio)tetrazole

1-Cyclohexyl-5-(2-phenoxyethylthio)tetrazole

Cat. No. B1206432
M. Wt: 304.4 g/mol
InChI Key: OBEVICZVSRHMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-5-(2-phenoxyethylthio)tetrazole is an aromatic ether.

Scientific Research Applications

Alkylation and Synthesis

1-Cyclohexyl-5-(2-phenoxyethylthio)tetrazole and its derivatives show significant relevance in alkylation processes and synthesis of other compounds. Alkylation of tetrazoles, including derivatives like 1-Cyclohexyl-5-(2-phenoxyethylthio)tetrazole, has been successfully achieved by alcohols in concentrated H2SO4, producing high yields of corresponding 2-alkyltetrazoles (Koren & Gaponik, 1990). Additionally, these compounds serve as important intermediates in the production of platelet aggregation inhibitor drugs (Jia-Jun Yi, 2003).

Chemical Structure and Pharmacologic Action

The chemical structure of 1,5-disubstituted tetrazoles, including 1-Cyclohexyl variants, has been studied for its effects on the central nervous system, demonstrating both stimulatory and depressant effects (Gross & Featherstone, 1946). The structural factors play a key role in determining their pharmacological action.

Medicinal Chemistry and Bioisosterism

Tetrazoles, particularly 5-substituted 1H-tetrazoles, are used in medicinal chemistry as bioisosteric replacements for carboxylic acids, offering similar acidities but with higher lipophilicity and metabolic resistance. This makes them crucial in drug design (Mittal & Awasthi, 2019).

Role in Organic and Coordination Chemistry

Tetrazoles serve as versatile components in organic chemistry, useful in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. They also find applications in coordination chemistry due to their nitrogen-containing heterocyclic ligands (Roh, Vávrová, & Hrabálek, 2012).

Applications in Various Industries

Apart from pharmaceuticals, tetrazoles are applied in agriculture, photography, and even as components of explosives. Their broad utility stems from their unique chemical properties and stability (Aminimanesh & Shirian, 2017).

properties

Product Name

1-Cyclohexyl-5-(2-phenoxyethylthio)tetrazole

Molecular Formula

C15H20N4OS

Molecular Weight

304.4 g/mol

IUPAC Name

1-cyclohexyl-5-(2-phenoxyethylsulfanyl)tetrazole

InChI

InChI=1S/C15H20N4OS/c1-3-7-13(8-4-1)19-15(16-17-18-19)21-12-11-20-14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2

InChI Key

OBEVICZVSRHMBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)SCCOC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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